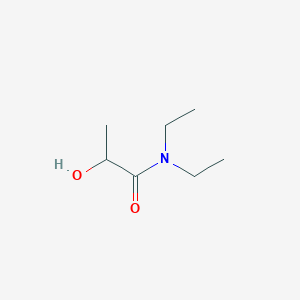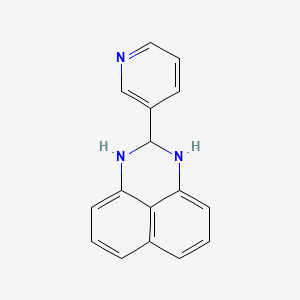![molecular formula C19H17NO2 B11996659 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol CAS No. 23062-93-3](/img/structure/B11996659.png)
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol is a heterocyclic compound that belongs to the class of naphtho[1,2-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring fused with an oxazine ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol typically involves multicomponent reactions. One common method is the condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions. This reaction can be catalyzed by pyridinium-based ionic liquids, which offer good to excellent yields ranging from 76% to 91% within 60 minutes . Another approach involves the use of heterogeneous catalysts such as SiO2.HClO4 in ethanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is encouraged to minimize environmental impact and improve efficiency.
化学反応の分析
Types of Reactions
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anti-inflammatory activities.
Medicine: It is being investigated for its potential as a non-steroidal anti-inflammatory agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind effectively to the active site of the COX enzyme, leading to its inhibition.
類似化合物との比較
Similar Compounds
Uniqueness
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
23062-93-3 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
2-hydroxy-3-methyl-1-phenyl-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C19H17NO2/c1-13-20(21)19(15-8-3-2-4-9-15)18-16-10-6-5-7-14(16)11-12-17(18)22-13/h2-13,19,21H,1H3 |
InChIキー |
LQDYHBWUVKYLNO-UHFFFAOYSA-N |
正規SMILES |
CC1N(C(C2=C(O1)C=CC3=CC=CC=C32)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)







![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)
![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)
![1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)
